2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide
Overview
Description
2-[(2,6-dichlorobenzyl)oxy]-N-phenylbenzamide is a useful research compound. Its molecular formula is C20H15Cl2NO2 and its molecular weight is 372.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.0479841 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Divergent Synthesis Applications
Research has demonstrated the capacity of related benzamide compounds to undergo diverse reaction pathways under palladium-catalyzed conditions, leading to functionalized derivatives with potential applications in medicinal chemistry and materials science (Mancuso et al., 2014). This includes the formation of isoindolinone and isobenzofuranimine derivatives through multicomponent reactions, suggesting a utility in the development of complex organic molecules.
Chemical Synthesis and Reactivity
Another study explored the nucleophilic displacement reactions of polynitroaromatic compounds, leading to the synthesis of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones. This work underscores the chemical reactivity of benzamide derivatives in creating compounds with potential applications in material science and pharmaceuticals (Samet et al., 2005).
Polymer Science Applications
In polymer science, benzamide derivatives have been used in the synthesis and characterization of novel aromatic polyimides, showcasing the adaptability of these compounds in creating materials with high thermal stability and specific optical properties (Butt et al., 2005). Such materials are crucial for the development of advanced electronic and optical devices.
Antimicrobial Research
Benzamide derivatives have also been assessed for their antimicrobial properties, demonstrating potential as bactericidal agents against resistant strains of bacteria, such as MRSA (Zadrazilova et al., 2015). This highlights the importance of benzamide compounds in addressing critical needs in public health.
Advanced Organic Synthesis
The electrochemical generation of 4-amino-2-aryl-2-oxazolines from chloralbenzamides, including derivatives similar to the compound , showcases innovative methods in organic synthesis. This approach provides a green and efficient pathway for synthesizing valuable heterocyclic compounds (Guirado et al., 2002).
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO2/c21-17-10-6-11-18(22)16(17)13-25-19-12-5-4-9-15(19)20(24)23-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNDOVGAJYORTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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